molecular formula C27H26N2O4S B2562459 1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941912-83-0

1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2562459
CAS No.: 941912-83-0
M. Wt: 474.58
InChI Key: TWILQDVRFKIBHN-UHFFFAOYSA-N
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Description

The compound 1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide features a spiro[indoline-thiazolidine] scaffold with a 2,5-dimethylbenzyl group at position 1 and a 3-ethylphenyl substituent at position 3'.

Properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-3-(3-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-20-8-7-9-22(15-20)29-25(30)17-34(32,33)27(29)23-10-5-6-11-24(23)28(26(27)31)16-21-14-18(2)12-13-19(21)3/h5-15H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILQDVRFKIBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, commonly referred to as STS-45, is a synthetic compound belonging to the class of spirocyclic thiazolidines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O4S
  • Molecular Weight : 474.58 g/mol
  • CAS Number : 942034-52-8

The compound features a spiro structure that integrates an indoline and thiazolidine moiety, contributing to its distinctive biological activity profile.

Anticancer Properties

Research indicates that STS-45 exhibits significant anti-leukemic activity. It has been tested against various leukemia cell lines, notably P388 and L1210, demonstrating notable cytotoxic effects. The compound's mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation and apoptosis pathways.

Cell Line Activity
P388Cytotoxicity observed
L1210Cytotoxicity observed

Antiviral Activity

In addition to its anticancer properties, STS-45 has shown promising antiviral activity against a range of viruses. This aspect is under investigation for potential therapeutic applications in viral infections.

The biological activity of STS-45 is believed to stem from its ability to interact with various biological targets involved in cell growth and survival. Interaction studies have utilized molecular docking simulations and enzyme inhibition assays to elucidate these mechanisms. Preliminary findings suggest that STS-45 may inhibit key signaling pathways that facilitate cancer cell survival.

Case Studies

  • Study on Anti-Leukemic Effects : A study conducted on the effects of STS-45 on leukemia cells highlighted its potential as a therapeutic agent. The results indicated a dose-dependent response in cytotoxicity against both P388 and L1210 cell lines.
  • Antiviral Efficacy : Another research effort focused on the antiviral properties of STS-45 revealed its effectiveness against specific viral strains, although detailed mechanisms remain to be fully elucidated.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares the target compound with three analogs from the evidence:

Parameter Target Compound E963-0245 E897-0058 8d (Pyrrolidine Analogs)
Molecular Formula Not explicitly provided (estimated: C28H28N2O5S) C27H26N2O5S C23H17FN2O2S C20H20N2O3 (example)
Substituents 2,5-Dimethylbenzyl; 3-ethylphenyl 2,5-Dimethylbenzyl; 4-ethoxyphenyl Benzyl; 3-fluorophenyl Methoxybenzyl; pyrrolidine ring
Key Functional Groups Thiazolidine-1',1'-dioxide; spiro-indoline Thiazolidine-1',1'-dioxide; spiro-indole Thiazolidine-dione (no sulfone); spiro-indole Pyrrolidine-dione; no sulfone
logP (Predicted/Reported) ~4.5–5.0 (higher due to ethyl/dimethyl groups) Not reported (similar lipophilicity expected) 4.35 Not reported (lower polarity due to methoxy group)
Melting Point Not reported Not reported Not reported 128–130°C (8d)
Stereochemistry Not specified Not specified Racemic mixture Not specified
Key Observations:
  • Substituent Effects : The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to E897-0058’s 3-fluorophenyl group, but the dione-dioxide moiety may offset this by enhancing polarity .
  • Sulfone vs.
  • Spiro-Indoline vs. Spiro-Indole : The indoline scaffold (saturated) in the target compound may confer greater conformational flexibility than the indole-based analogs, affecting binding to biological targets .

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